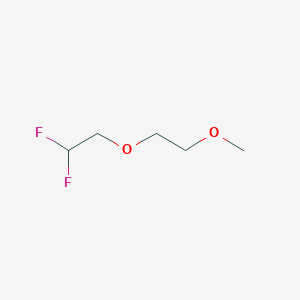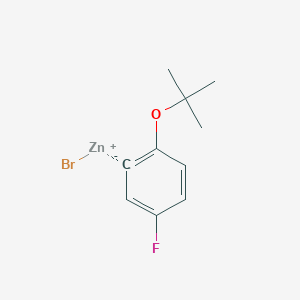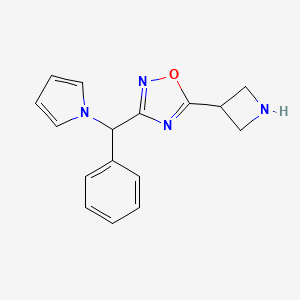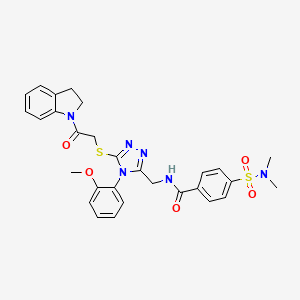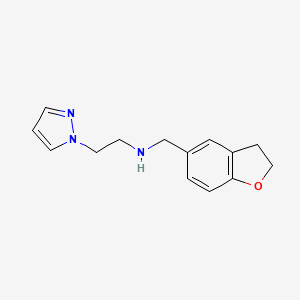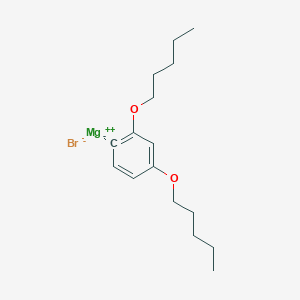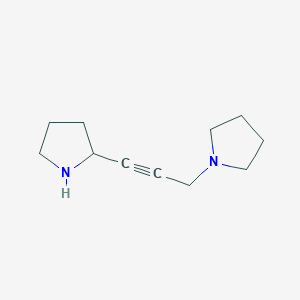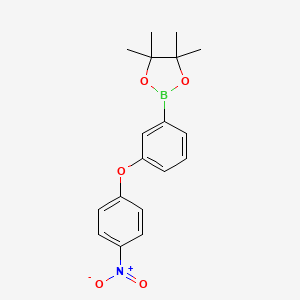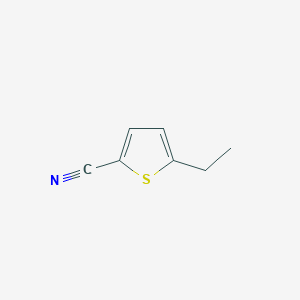
2-Thiophenecarbonitrile, 5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarbonitrile, 5-ethyl- is an organic compound with the molecular formula C7H7NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Thiophenecarbonitrile, 5-ethyl- can be synthesized through several methods. One common approach involves the reaction of 5-ethylthiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Thiophenecarbonitrile, 5-ethyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common to maintain consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiophenecarbonitrile, 5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, alkylated, or acylated thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophenecarbonitrile, 5-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarbonitrile, 5-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit enzyme function by binding to the active site, thereby preventing substrate access. In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like organic semiconductors.
Comparaison Avec Des Composés Similaires
- Thiophene-2-carbonitrile
- 2-Thiophenecarbonitrile
- 5-Ethylthiophene
Comparison: 2-Thiophenecarbonitrile, 5-ethyl- is unique due to the presence of both the nitrile group and the ethyl substituent on the thiophene ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications where other thiophene derivatives may not be as effective. For instance, the ethyl group can influence the compound’s solubility and reactivity, while the nitrile group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
5-ethylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3 |
Clé InChI |
VEVWYMARKUVNQM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


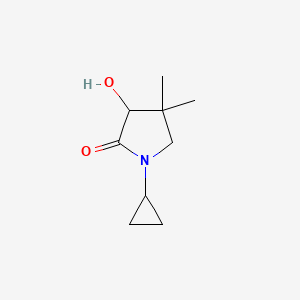
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
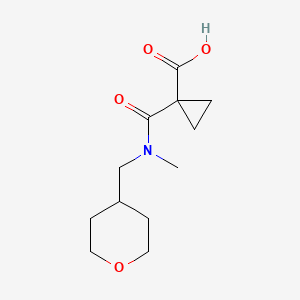
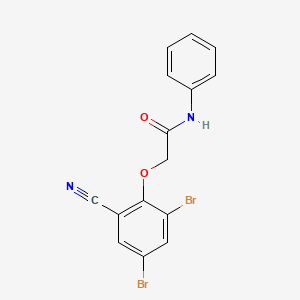
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)

